[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3-(3-oxo-1,4-benzoxazin-4-yl)propanoate
Description
[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3-(3-oxo-1,4-benzoxazin-4-yl)propanoate is a complex organic compound known for its multifaceted applications in scientific research. This compound is characterized by its unique molecular structure, which integrates benzimidazole and benzoxazine rings, coupled with dimethylsulfamoyl and propanoate functional groups.
Properties
IUPAC Name |
[5-(dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3-(3-oxo-1,4-benzoxazin-4-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-4-26-18-10-9-16(34(30,31)25(2)3)13-17(18)24-21(26)14-33-23(29)11-12-27-19-7-5-6-8-20(19)32-15-22(27)28/h5-10,13H,4,11-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAOCPSQWMWDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1COC(=O)CCN3C(=O)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available reagents. The benzimidazole ring is often synthesized through a cyclization reaction of o-phenylenediamine with carboxylic acids or their derivatives. Subsequently, this intermediate can be functionalized to introduce the ethyl group. The benzoxazine component is generally prepared via the condensation of amines with salicylic aldehydes, followed by cyclization.
The final step involves coupling the benzimidazole derivative with the benzoxazine intermediate, which can be achieved through esterification or amidation reactions. Reaction conditions usually require the use of strong acids or bases as catalysts, elevated temperatures, and occasionally, inert atmospheres to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound might utilize continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, such as controlled temperature and pressure, play a crucial role in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The dimethylsulfamoyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro group, if present, can be reduced to amines.
Substitution: : Halogenation or alkylation can occur at reactive positions on the benzimidazole or benzoxazine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. Typical conditions involve the use of solvents such as methanol, dichloromethane, or acetonitrile, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved but can include sulfoxides, amines, and halogenated derivatives.
Scientific Research Applications
This compound has diverse applications across various fields:
Chemistry: : Used as an intermediate in organic synthesis and as a model compound in mechanistic studies.
Medicine: : Investigated for its potential as a pharmaceutical lead compound due to its bioactive properties.
Industry: : Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound largely depends on its interaction with molecular targets, such as enzymes or receptors. The benzimidazole and benzoxazine rings are known for their ability to bind to active sites of enzymes, potentially inhibiting their function. The dimethylsulfamoyl group may enhance the binding affinity through additional hydrogen bonding or electrostatic interactions.
Molecular Targets and Pathways
Enzymes: : Inhibition of key enzymes involved in metabolic pathways.
Receptors: : Modulation of receptor activity, potentially impacting signal transduction pathways.
Comparison with Similar Compounds
When compared with similar compounds, such as other benzimidazole derivatives or benzoxazine compounds, [5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3-(3-oxo-1,4-benzoxazin-4-yl)propanoate stands out due to its unique combination of functional groups, which confer enhanced chemical reactivity and biological activity.
List of Similar Compounds
1-Ethylbenzimidazole
3-(3-Oxo-1,4-benzoxazin-4-yl)propanoic acid
Dimethylsulfamoylbenzimidazole derivatives
The interplay of these different components makes this compound particularly versatile and valuable in scientific research. Always fascinating how individual molecules can open up so many avenues for discovery!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
